Source and Classification
Flotufolastat F-18 is classified as a radiolabeled small molecule used in the imaging of prostate cancer. It is specifically designed to bind to prostate-specific membrane antigen (PSMA), a protein that is overexpressed in prostate cancer cells. This binding facilitates the visualization of tumors in PET scans, aiding in diagnosis and treatment planning.
Methods and Technical Details
The synthesis of Flotufolastat F-18 involves several key steps:
These methods ensure a high yield and purity of the final product suitable for medical applications.
Structure and Data
Flotufolastat F-18 has a complex molecular structure characterized by its ability to selectively bind to PSMA. The molecular formula includes fluorine as a key component due to its radioactive properties. The specific three-dimensional arrangement of atoms allows for effective interaction with the target protein.
Key structural data includes:
This structure allows for optimal imaging capabilities when used in PET scans.
Reactions and Technical Details
The primary chemical reaction involving Flotufolastat F-18 is its binding to PSMA on prostate cancer cells. This reaction is characterized by:
Additionally, the compound undergoes metabolic reactions within the body, which are essential for understanding its pharmacokinetics and biodistribution.
Process and Data
The mechanism of action of Flotufolastat F-18 involves:
This process allows clinicians to visualize tumor locations and assess disease progression.
Physical and Chemical Properties
Flotufolastat F-18 exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a diagnostic tool in oncology.
Scientific Uses
Flotufolastat F-18 is primarily used in:
CAS No.: 152405-02-2
CAS No.:
CAS No.: 119698-27-0
CAS No.: 479407-07-3
CAS No.: